Cas no 2171156-87-7 (2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid)
2171156-87-7 structure
Product Name:2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid
CAS-nummer:2171156-87-7
MF:C27H34N2O5
MW:466.569267749786
CID:5837648
PubChem ID:165960307
Update Time:2025-06-13
2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid
- 2171156-87-7
- 2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid
- EN300-1506578
-
- Inchi: 1S/C27H34N2O5/c1-17(2)14-23(25(32)29(15-24(30)31)27(3,4)5)28-26(33)34-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-23H,14-16H2,1-5H3,(H,28,33)(H,30,31)/t23-/m0/s1
- InChI-sleutel: AQEMFCWCBSUEPL-QHCPKHFHSA-N
- LACHT: O(C(N[C@H](C(N(CC(=O)O)C(C)(C)C)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 466.24677219g/mol
- Monoisotopische massa: 466.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 10
- Complexiteit: 709
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 95.9Ų
2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1506578-0.05g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171156-87-7 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1506578-0.1g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171156-87-7 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1506578-0.25g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171156-87-7 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1506578-0.5g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171156-87-7 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1506578-1.0g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171156-87-7 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1506578-2.5g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171156-87-7 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1506578-5.0g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171156-87-7 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1506578-10.0g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171156-87-7 | 10g |
$14487.0 | 2023-05-23 | ||
| Enamine | EN300-1506578-50mg |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171156-87-7 | 50mg |
$707.0 | 2023-09-27 | ||
| Enamine | EN300-1506578-100mg |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171156-87-7 | 100mg |
$741.0 | 2023-09-27 |
2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid Gerelateerde literatuur
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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